

PF-AKT400 vs Ipatasertib efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PF-AKT400

Cat. No.: S548344

Get Quote

Ipatasertib at a Glance

The table below summarizes key efficacy findings for Ipatasertib across various contexts.

Aspect	Key Findings & Clinical Context
Mechanism of Action	Pan-AKT inhibitor; induces apoptosis via FoxO3a and NF-κB-mediated PUMA upregulation [1].
Monotherapy Efficacy	Shows limited antitumor activity as a single agent [2]. Efficacy is greater in tumors with PI3K/AKT pathway alterations [3].
Combination Efficacy (Prostate Cancer)	Combined with abiraterone in mCRPC, significantly prolongs rPFS vs. placebo, especially in PTEN-loss tumors [4] [5].

| **Combination Efficacy (Breast Cancer)** | **TNBC:** Combined with paclitaxel, improved PFS, particularly in tumors with PIK3CA/AKT1/PTEN alterations [6] [7]. **ER+/HER2-:** Combined with fulvestrant, demonstrated significant PFS benefit post-CDK4/6 inhibitor therapy [8]. | | **Predictive Biomarkers** | **PIK3CA/AKT1/PTEN alterations** are associated with better response [6] [5]. High baseline **phosphorylated AKT (pAKT)** levels are predictive of clinical benefit [6]. |

Detailed Experimental Data and Protocols

To support the findings summarized above, here is a detailed look at the key experimental data and methodologies.

Clinical Efficacy Data

The clinical benefit of Ipatasertib is most evident when combined with other agents.

- **In Metastatic Castration-Resistant Prostate Cancer (mCRPC):** A phase II study showed that the combination of Ipatasertib (400 mg) and abiraterone provided a larger radiographic Progression-Free Survival (rPFS) prolongation compared to placebo plus abiraterone in patients with PTEN-loss tumors [5]. A subsequent exposure-response and clinical utility index analysis supported the selection of the 400 mg dose for phase III development due to its optimal benefit-risk balance [4].
- **In Metastatic Breast Cancer:**
 - **ER+/HER2-:** The phase 3 FINER trial demonstrated that Ipatasertib plus fulvestrant significantly prolonged PFS compared to placebo plus fulvestrant. The median PFS was 5.32 months versus 1.94 months, respectively. The benefit was more pronounced in patients with alterations in the AKT pathway [8].
 - **Triple-Negative (TNBC):** A meta-analysis of clinical trials concluded that adding AKT inhibitors (including Ipatasertib) to paclitaxel showed a trend toward improved PFS and OS in TNBC [7]. The FAIRLANE trial further suggested that high baseline levels of phosphorylated AKT (pAKT) in tumors are associated with enriched clinical benefit from Ipatasertib [6].

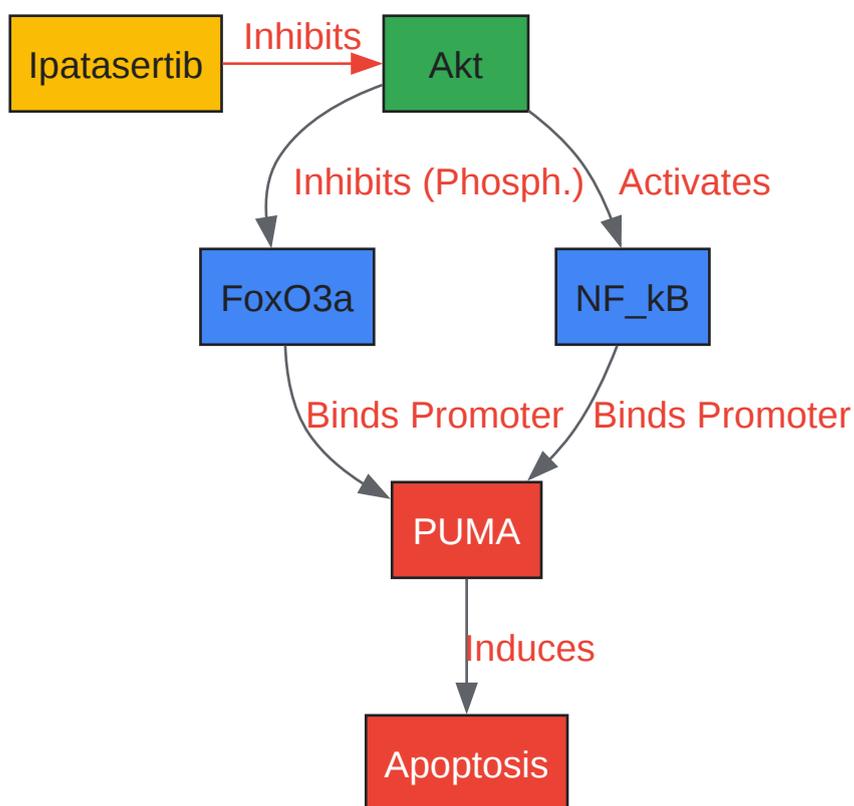
Preclinical Mechanistic Insights

A key study elucidated the mechanism by which Ipatasertib induces apoptosis in colon cancer cells [1]:

- **Experimental Model:** Human colon cancer cell lines (HCT116, DLD1, etc.) and xenograft mouse models.
- **Key Methodology:**
 - **Cell Viability Assay:** Measured using CCK-8 assay after treatment with Ipatasertib (1-20 $\mu\text{mol/L}$).
 - **Western Blotting:** Analyzed protein expression and phosphorylation (e.g., Akt, FoxO3a, NF- κB p65, PUMA).
 - **Gene Knockout:** Using PUMA-knockout cells to verify the essential role of PUMA in Ipatasertib-induced apoptosis.
 - **Luciferase Reporter Assay & Chromatin Immunoprecipitation (ChIP):** Confirmed that the transcription factors FoxO3a and NF- κB directly bind to the PUMA promoter to activate its transcription following Akt inhibition.

- **Conclusion:** Ipatasertib inhibits Akt, leading to the synchronous activation of FoxO3a and NF-κB. These transcription factors then bind to the PUMA promoter, upregulating its expression and triggering Bax-mediated mitochondrial apoptosis. This mechanism was found to be **p53-independent**.

The following diagram illustrates this mechanism of action.



[Click to download full resolution via product page](#)

Interpretation Guide for Researchers

- **Focus on Combination Therapies:** The data consistently shows that Ipatasertib's primary clinical value lies in combination regimens, not monotherapy.
- **Biomarker-Driven Patient Selection:** Efficacy is significantly enhanced in patient populations selected based on **tumor biomarkers**, particularly PTEN loss and high levels of phosphorylated AKT.
- **Mechanism for Overcoming Resistance:** The proven role in triggering PUMA-dependent apoptosis provides a strong rationale for its use in overcoming treatment resistance in certain cancer types.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Ipatasertib, a novel Akt inhibitor, induces transcription ... [nature.com]
2. A Phase I Study of the Pharmacokinetics and Safety ... [sciencedirect.com]
3. Targeted therapy combinations with ipatasertib in multi-cell ... [pmc.ncbi.nlm.nih.gov]
4. Exposure–Response–Based Product Profile–Driven Clinical Utility Index... [pmc.ncbi.nlm.nih.gov]
5. (PDF) Randomized Phase II Study Evaluating Akt Blockade with... [academia.edu]
6. Functional Mapping of AKT Signaling and Biomarkers of ... [pmc.ncbi.nlm.nih.gov]
7. Efficacy and safety analysis of AKT inhibitor in triple- ... [pmc.ncbi.nlm.nih.gov]
8. Ipatasertib Plus Fulvestrant Demonstrates Significant PFS ... [onclive.com]

To cite this document: Smolecule. [PF-AKT400 vs Ipatasertib efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548344#pf-akt400-vs-ipatasertib-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com